3-Azabicyclo[3.1.0]hexan-2-one
Description
Significance of 3-Azabicyclo[3.1.0]hexan-2-one Scaffolds in Organic Chemistry and Chemical Biology
The importance of the 3-azabicyclo[3.1.0]hexane framework, and specifically the 2-one derivative, is rooted in its prevalence in bioactive molecules and its utility as a constrained building block in molecular design. bohrium.comresearchgate.netnih.gov This scaffold is a key structural element in a range of compounds with applications as pharmaceuticals and agrochemicals. researchgate.netnih.gov Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in the design of molecules that interact with biological targets such as enzymes and receptors.
Structural Peculiarities and Conformational Considerations of the 3-Azabicyclo[3.1.0]hexane Framework.vulcanchem.comacs.org
The 3-azabicyclo[3.1.0]hexane skeleton is characterized by the fusion of a five-membered pyrrolidine (B122466) ring containing a nitrogen atom with a three-membered cyclopropane (B1198618) ring. vulcanchem.com This fusion creates a strained yet stable molecular architecture with distinct stereochemical properties. vulcanchem.com The conformation of the bicyclic system is a critical aspect of its structure. Studies involving NMR spectroscopy and molecular modeling have shown that derivatives of this framework can adopt either a "boat" or a "chair" conformation. acs.orgrsc.org For instance, certain 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have been shown to exist in a chair conformation, while their diastereomers prefer a boat conformation. rsc.org Molecular modeling and NOE data suggest a flattened boat conformation for both monomeric and oligomeric residues based on this bicyclic system. acs.org This conformational preference is crucial as it dictates the spatial orientation of substituents, which in turn influences the molecule's biological activity and interaction with other molecules.
Role as a Conformationally Restricted Analog in Molecular Design.acs.org
The rigid nature of the 3-azabicyclo[3.1.0]hexane framework makes it an excellent scaffold for creating conformationally restricted analogs of more flexible molecules. acs.orgmdpi.comacs.org In drug design, constraining the conformation of a ligand can lead to increased potency and selectivity for its biological target by reducing the entropic penalty upon binding. The 3-azabicyclo[3.1.0]hexane system has been employed as a mimic for the poly-L-proline type II (PPII) conformation, a common secondary structure in peptides. acs.org Oligomers based on this bicyclic system have been shown to populate a PPII-like conformation in solution. acs.org This mimicry is valuable in the development of peptidomimetics, which are compounds designed to imitate peptides but with improved properties such as stability and oral bioavailability. The use of this scaffold has been explored in the development of inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), where the rigid framework helps to orient the necessary pharmacophoric groups for optimal interaction with the enzyme's active site. researchgate.netlookchem.com
Historical Overview of Research on this compound Chemistry.bohrium.comrsc.orgcymitquimica.com
Research into the synthesis of 3-azabicyclo[3.1.0]hexane derivatives has evolved significantly over the decades. bohrium.com Early synthetic methods often involved the stepwise construction of the two rings from acyclic precursors. bohrium.com A notable early synthetic route to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a closely related derivative, was developed from cis-ethyl 2-cyanocyclopropylcarboxylate. google.com This multi-step process involved hydrolysis, conversion to an acid chloride, reduction to an aldehyde, acetal (B89532) formation, further reduction to an amine, and subsequent cyclization and hydrolysis steps. google.com
In recent years, there has been a surge in the development of more efficient and elegant synthetic strategies. bohrium.comnih.gov These modern approaches often utilize transition-metal catalysis to construct the bicyclic core in a more convergent manner. bohrium.comnih.gov For example, gold-catalyzed oxidative cyclopropanation of N-allylynamides has been reported as a method to synthesize this compound derivatives. nih.gov This reaction proceeds in moderate to high yields and tolerates a variety of functional groups. nih.gov Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is another powerful method that provides access to a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org Furthermore, transition-metal-free approaches have also been developed, including base-promoted intramolecular additions and iodine-mediated domino reactions. bohrium.commdpi.com
Contemporary Relevance and Research Landscape of this compound
The this compound scaffold and its derivatives continue to be of high interest in contemporary chemical research, particularly in the field of medicinal chemistry. researchgate.netnih.gov The rigid framework is a key component in a number of compounds being investigated for various therapeutic applications. researchgate.netbeilstein-journals.org
Recent research has focused on the synthesis of novel derivatives with potential biological activity. For instance, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles have been synthesized and evaluated for their antiproliferative effects. mdpi.com Studies have shown that these compounds can induce changes in the actin cytoskeleton of tumor cells, suggesting a potential mechanism for their antitumor activity. mdpi.com Similarly, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated significant antiproliferative activity against various cancer cell lines and have been shown to induce apoptosis. mdpi.com
The development of new synthetic methodologies to access this scaffold remains an active area of research. bohrium.comnih.gov Efforts are focused on creating more efficient, stereoselective, and environmentally friendly synthetic routes. bohrium.com This includes the use of photocatalysis and electrochemical methods. bohrium.com The expansion of the substrate scope and the improvement of functional group tolerance in existing methods are also ongoing goals. bohrium.com The asymmetric synthesis of these bicyclic compounds is a particular challenge that continues to attract significant attention, as the stereochemistry of the molecule is often critical for its biological function. bohrium.comresearchgate.net
Table of Selected this compound Derivatives and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one | C5H7NO | 97.115 | A fundamental chiral building block. bldpharm.com |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | C19H18ClNO | 311.80 | Synthesized via a base-promoted intramolecular addition. mdpi.com |
| (1R,4S,5S*)-4-Benzyl-3-(4-methoxybenzyl)-3-azabicyclo[3.1.0]hexan-2-one | C20H21NO2 | 307.39 | Prepared through a sequence involving Sonogashira coupling and ionic hydrogenation. acs.org |
| 3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | C21H19NO4 | 349.38 | Used as a starting material for peptide-based drugs. alfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMVJUFZYQPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564624 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159911-00-9 | |
| Record name | 3-Azabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexan 2 One and Its Derivatives
Strategies for the Construction of the 3-Azabicyclo[3.1.0]hexane Core
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton can be broadly categorized into several approaches. researchgate.net These include the annulation of a new ring onto an existing pyrrole (B145914) or cyclopropane (B1198618) ring, the sequential tandem closure of two rings from acyclic precursors, and the simultaneous formation of both rings. researchgate.net Recent advancements have seen a surge in both transition-metal-catalyzed and transition-metal-free methods to achieve these transformations. bohrium.comnih.gov
Annulation Reactions to Existing Ring Systems
A prevalent strategy for constructing the 3-azabicyclo[3.1.0]hexane core involves the formation of one of the rings onto a pre-existing cyclic precursor. This can be achieved through either cyclopropanation of a pyrrole or pyrrolinone derivative or by formation of the five-membered nitrogen-containing ring onto a cyclopropane scaffold.
Cyclopropanation reactions, which involve the addition of a carbene or carbene equivalent to an alkene, are a powerful tool for the synthesis of the 3-azabicyclo[3.1.0]hexane system. scispace.comrsc.org These reactions can be effectively catalyzed by various transition metals or proceed under metal-free conditions.
Transition metal catalysis plays a pivotal role in the efficient and stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com Palladium and rhodium complexes are among the most extensively used catalysts for these transformations.
A notable example of palladium-catalyzed cyclopropanation involves the reaction of maleimides with N-tosylhydrazones. This method provides a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. rsc.orgrsc.org The reaction proceeds via the in-situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium-carbene intermediate that undergoes cyclopropanation with the maleimide.
Rhodium catalysts are also highly effective for intramolecular cyclopropanation reactions. For instance, rhodium-alkylcarbene mediated intramolecular alkene cyclopropanation has been developed, offering rapid access to azabicyclo[3.1.0]hexanes in good to high yields. researchgate.net Dirhodium(II) catalysts, in particular, have been employed for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. acs.org This method is notable for its effectiveness at very low catalyst loadings (0.005 mol %). acs.org Furthermore, by carefully selecting the rhodium catalyst and subsequent hydrolysis conditions, it is possible to selectively obtain either the exo or endo diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity, often without the need for chromatographic purification. acs.orgthieme-connect.com
Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions
| Catalyst | Substrates | Product Type | Yield | Diastereoselectivity (dr) | Reference |
| Palladium | Maleimides and N-tosylhydrazones | 3-Azabicyclo[3.1.0]hexane derivatives | High | High | rsc.org |
| Rhodium(II) | N-Boc-2,5-dihydropyrrole and ethyl diazoacetate | exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates | Excellent | >30:1 | acs.orgthieme-connect.com |
| Rhodium | Alkenyl-substituted precursors | Azabicyclo[3.1.0]hexanes | Good to High | Not specified | researchgate.net |
| Gold(III) | Anthranils and N-allylynamides | 3-Azabicyclo[3.1.0]hexan-2-imines | High | Not specified | rsc.org |
| Silver(I) | Heteroatom-tethered 1,6-enynes | Functionalized 3-aza-bicyclo[3.1.0]hexane | Good to Excellent | Not specified | acs.org |
| Copper(I) | N-allyl enamine carboxylates | 3-Azabicyclo[3.1.0]hex-2-enes | Not specified | Not specified | bohrium.com |
While metal-catalyzed methods are prevalent, there is a growing interest in developing metal-free alternatives for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com These approaches often rely on the generation of reactive intermediates under thermal or photochemical conditions.
One such method involves the photochemical decomposition of CHF₂-substituted pyrazolines, which are generated in situ from the corresponding maleimides. scispace.comrsc.org This protocol offers a practical synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes with the advantages of simple operation and mild reaction conditions. scispace.com Another strategy utilizes the reaction of allylic amines with a bromoethylsulfonium salt under metal-free conditions to form the azabicyclo[3.1.0]hexane core. bohrium.com Additionally, iodine-mediated domino reactions of N-allyl enamines have been developed for this purpose. bohrium.com
1,3-Dipolar cycloaddition reactions represent another powerful and versatile strategy for the construction of the 3-azabicyclo[3.1.0]hexane ring system. mdpi.comrsc.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
A particularly effective combination for synthesizing the 3-azabicyclo[3.1.0]hexane core is the [3+2] cycloaddition of azomethine ylides with cyclopropenes. mdpi.comrsc.org Azomethine ylides can be generated in situ from a variety of precursors, including the reaction of α-amino acids with carbonyl compounds. beilstein-journals.org
This methodology has been successfully applied in multi-component reactions, for example, the one-pot, three-component reaction of cyclopropenes, 11H-indeno[1,2-b]quinoxalin-11-one derivatives, and amines (such as α-amino acids) to generate complex spiro-fused 3-azabicyclo[3.1.0]hexane derivatives with high yields and excellent diastereoselectivity. rsc.org The reaction proceeds through the in-situ formation of an azomethine ylide, which then undergoes a highly stereoselective cycloaddition with the cyclopropene (B1174273). rsc.org Similarly, the reaction of ninhydrin (B49086), α-amino acids, and cyclopropenes provides access to spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. thieme-connect.com
The stability of the azomethine ylide can influence the reaction. While many are highly reactive and generated in situ, stable azomethine ylides, such as the one derived from Ruhemann's purple, have also been employed. beilstein-journals.orgnih.gov The reaction of this stable ylide with various cyclopropenes affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. beilstein-journals.orgnih.gov
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions
| Azomethine Ylide Source | Dipolarophile | Product Type | Yield | Diastereoselectivity | Reference |
| 11H-indeno[1,2-b]quinoxalin-11-one and α-amino acids | Cyclopropenes | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Good to High | Excellent | rsc.org |
| Ninhydrin and α-amino acids | Cyclopropenes | Spiro[3-azabicyclo[3.1.0]hexane-2,2′-indenes] | Not specified | Complete | thieme-connect.com |
| Ruhemann's purple | Substituted cyclopropenes | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | Moderate to Good | High | beilstein-journals.orgnih.gov |
1,3-Dipolar Cycloaddition Reactions
Chiral Catalyst Approaches in Cycloadditions
The enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been effectively achieved through cycloaddition reactions employing chiral catalysts. A notable example is the use of dirhodium(II) catalysts for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.gov While achiral catalysts typically yield a nearly 1:1 mixture of exo and endo isomers, specific chiral bowl-shaped dirhodium(II) catalysts can direct the reaction to favor the thermodynamically less stable endo isomer. nih.gov Impressively, catalysts like Rh₂(S-TPPTTL)₄ and its brominated analogue, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, have proven effective at very low catalyst loadings of 0.005 mol %. nih.gov This method allows for the clean, highly diastereoselective formation of either the exo- or endo-3-azabicyclo[3.1.0]hexanes without the need for chromatographic purification. nih.govacs.org
Another powerful strategy involves the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. A highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes has been accomplished using a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex as the catalyst. researchgate.netbeilstein-journals.org This method enables the direct synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer in excellent yields and high enantioselectivities (97 to >99% ee). researchgate.net The reaction demonstrates good tolerance for various functional groups on the cyclopropene, such as esters, nitriles, and amides. researchgate.net
The use of stable azomethine ylides, such as the protonated form of Ruhemann's purple, in reactions with both 3-substituted and 3,3-disubstituted cyclopropenes also provides bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in good yields and with high diastereofacial selectivity. nih.govbeilstein-journals.org
Tandem and Cascade Reactions
Tandem and cascade reactions offer an efficient approach to constructing the 3-azabicyclo[3.1.0]hexane skeleton by forming multiple bonds and rings in a single operational step.
Tandem Radical Cyclization-Intramolecular SN2 Reactions
A powerful strategy for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones involves a tandem radical cyclization followed by an intramolecular S_N2 reaction. acs.orgnih.gov This process allows for the construction of the bicyclic system and has been a subject of study for creating both 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones. acs.orgnih.gov
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a fundamental and widely used strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane core. nih.govmdpi.comacs.org These methods often involve the formation of one of the rings of the bicyclic system from a suitably functionalized acyclic or monocyclic precursor.
Base-Promoted Intramolecular Additions
A recently developed method for the synthesis of highly substituted 3-azabicyclo[3.1.0]hexan-2-ones is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comresearchgate.net This reaction proceeds in the presence of a strong base, such as potassium tert-butoxide (tBuOK), to afford conformationally restricted aza[3.1.0]bicycles. mdpi.comresearchgate.net For instance, the reaction of 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one in the presence of tBuOK in DMF yielded the desired product in 82% yield. mdpi.com The addition of a crown ether, such as 18-crown-6, can facilitate the reaction to completion. mdpi.com This methodology has been shown to be effective for a range of substituted vinyl cyclopropanecarboxamides, providing the corresponding bicyclic products in moderate to good yields. mdpi.comresearchgate.net
Another approach involves the Michael-initiated ring closure of 2-arylacetonitriles with α-bromoennitriles, which, after further transformations, can lead to the 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold. rsc.org An unusual reaction pathway has also been described, which involves the formal intramolecular nucleophilic substitution of bromocyclopropanes with in situ generated nitrogen ylides from N-benzyl carboxamides, proceeding through a cyclopropene intermediate to form the 3-azabicyclo[3.1.0]hexan-2-one scaffold. rsc.org
| Starting Material | Base | Additive | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1-(4-chlorophenyl)-4-methyl-N-(p-tolyl)cyclopropane-1-carboxamide | tBuOK | - | 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 82 | - |
| 1-(4-chlorophenyl)-4-methyl-N-(p-tolyl)cyclopropane-1-carboxamide | tBuOK | 18-crown-6 | 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | - | - |
| 4-Methyl-N-phenyl-1-(m-tolyl)cyclopropane-1-carboxamide | tBuOK | - | 4-Methyl-3-phenyl-1-(m-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 76 | ~2:1 |
| N-(tert-Butyl)-1-methyl-4-phenylcyclopropane-1-carboxamide | - | - | (1R,5S)-3-(tert-Butyl)-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 64 | endo |
| N-Benzyl-1-methyl-4-phenylcyclopropane-1-carboxamide | - | - | (1R,5S)-3-Benzyl-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 80 | endo |
| N-Butyl-1-methyl-4-phenylcyclopropane-1-carboxamide | - | - | (1R,5S)-3-Butyl-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 70 | endo |
Intramolecular Aminolysis Reactions
Intramolecular aminolysis is another effective strategy for the construction of the 3-azabicyclo[3.1.0]hexane ring system. mdpi.com This approach typically involves the cyclization of a molecule containing both an amine and a suitable electrophilic center, leading to the formation of the lactam ring of the bicyclic product. This method is considered one of the effective approaches for synthesizing 3-azabicyclo[3.1.0]hexanes through the derivatization of substituted cyclopropanes. mdpi.comresearchgate.netresearchgate.net
Intramolecular C-H Activation and Functionalization
A notable strategy for the synthesis of 3-azabicyclo[3.1.0]hexanes involves the intramolecular insertion of cyclopropylmagnesium carbenoids into a C-H bond adjacent to a nitrogen atom. epa.gov This 1,5-C-H insertion serves as the key step in a multi-step sequence starting from dichloromethyl p-tolyl sulfoxide, α,β-unsaturated carboxylic acid esters, primary amines, and alkyl halides to form 1-chlorocyclopropyl p-tolyl sulfoxides bearing an N,N-disubstituted aminomethyl group. epa.gov Treatment of these sulfoxides with isopropylmagnesium chloride (i-PrMgCl) generates the corresponding cyclopropylmagnesium carbenoids, which then undergo intramolecular C-H insertion to yield 3-azabicyclo[3.1.0]hexanes in yields of up to 94%. epa.gov The reactivity of the C-H bond towards this insertion was found to be dependent on the substituent on the nitrogen atom, increasing in the order of NCH3 < NCH2CH3 < NCH2Ph < NCH(CH3)2. epa.gov Furthermore, the use of a chiral p-tolylsulfinyl group as a chiral auxiliary has enabled the successful synthesis of optically active 3-azabicyclo[3.1.0]hexane. epa.gov
Another approach involves the catalytic, enantioselective C-H activation. thieme-connect.com For instance, a tailored CpxRhIII catalyst has been shown to promote the alkenyl C-H functionalization of N-enoxysuccinimides, which then engage in a rare cis-cyclopropanation of acrolein to provide disubstituted cis-cyclopropanes with high enantioselectivity and diastereoselectivity. researchgate.net Additionally, palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed as a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This method is compatible with various nucleophiles, including alcohols, phenols, amines, and water, and allows for the formation of three C-C bonds and two rings in a single operation. researchgate.net
Multi-component Reactions for 3-Azabicyclo[3.1.0]hexane Synthesis
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. A notable example is the 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides, which can be generated in situ from α-amino acids and carbonyl compounds like alloxan, isatin, and ninhydrin. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of spiro[3-azabicyclo[3.1.0]hexanes]. beilstein-journals.orgnih.gov
In a specific application, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with the stable azomethine ylide, the protonated form of Ruhemann's purple, yields bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. nih.gov This method has also proven effective for trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. nih.gov
Another three-component reaction has been described for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, involving the reaction of aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water. nih.govacs.org This method is highlighted for its environmental friendliness, high yields, and the use of readily available starting materials. nih.govacs.org
Catalytic Approaches in this compound Synthesis
Catalytic methods, particularly those employing transition metals, have become indispensable in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives due to their efficiency and selectivity. bohrium.comresearchgate.net
Transition-Metal-Catalyzed Methodologies
A variety of transition metals, including palladium, copper, and rhodium, have been utilized to catalyze the formation of the 3-azabicyclo[3.1.0]hexane ring system through different mechanistic pathways. bohrium.combeilstein-journals.orgnih.gov
Palladium catalysis has been extensively explored for the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones and their derivatives. One prominent method is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. nih.gov This oxidative amidation reaction proceeds under mild conditions with oxygen as the terminal oxidant, affording a range of highly substituted aza[3.1.0]bicycles in moderate yields. nih.gov The transformation is tolerant of various functional groups on the aryl moiety. nih.gov
Another significant palladium-catalyzed approach is the cyclopropanation of maleimides with N-tosylhydrazones. rsc.org This reaction provides a practical route to a wide array of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org
Furthermore, a copper-free Sonogashira coupling between N-substituted cis-2-iodocyclopropanecarboxamides and terminal alkynes, followed by a 5-exo-dig cyclization of the nitrogen amide onto the triple bond, offers an efficient synthesis of 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in excellent yields. nih.gov The resulting enamides can be protonated to generate bicyclic N-acyliminium ions, which can then undergo Pictet-Spengler cyclizations to create new 3-azabicyclo[3.1.0]hexan-2-ones with a quaternary stereocenter at the C4 position. nih.gov
An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has also been developed, starting from allyl carbonates and propargyl amines. researchgate.net This process involves an amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate, which then undergoes an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net
| Reaction Type | Catalyst System | Starting Materials | Product | Key Features | Reference |
| Intramolecular aza-Wacker | Pd(II) | Vinyl cyclopropanecarboxamides | Highly substituted aza[3.1.0]bicycles | Mild conditions, O2 as oxidant | nih.gov |
| Cyclopropanation | Pd | Maleimides, N-tosylhydrazones | 3-Azabicyclo[3.1.0]hexane derivatives | High yields, high diastereoselectivity | rsc.org |
| Copper-free Sonogashira/Cyclization | Pd | N-substituted cis-2-iodocyclopropanecarboxamides, terminal alkynes | 4-Methylene-3-azabicyclo[3.1.0]hexan-2-ones | Excellent yields, access to C4-quaternary centers | nih.gov |
| Allylic Substitution/Oxidative Cyclization | Amine catalyst, Pd(II)/Pd(IV) | Allyl carbonates, propargyl amines | Enantioenriched 3-azabicyclo[3.1.0]hexanes | One-pot, enantioselective | researchgate.net |
Copper catalysis offers a complementary approach to the synthesis of 3-azabicyclo[3.1.0]hexane systems. A notable example is the copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates under an oxygen atmosphere to produce 3-azabicyclo[3.1.0]hex-2-enes. bohrium.comacs.org This methodology takes advantage of the orthogonal reactivity of the starting materials, as slight modifications in the reaction conditions can lead to different products. acs.org
Copper catalysts, in conjunction with chiral ligands like Ph-Phosferrox, have also been employed in asymmetric 1,3-dipolar cycloadditions of azomethine ylides and cyclopropenes to construct chiral 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org A copper-catalyzed desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes has been developed, leading to the formation of five continuous stereogenic centers with high yields and excellent diastereoselectivities and enantioselectivities. rsc.org
Furthermore, a copper-mediated aerobic synthesis from N-allyl/propargyl enamine carboxylates has been developed for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes. acs.org
| Reaction Type | Catalyst System | Starting Materials | Product | Key Features | Reference |
| Intramolecular Cyclopropanation | Cu-mediated | N-allyl enamine carboxylates | 3-Azabicyclo[3.1.0]hex-2-enes | O2 atmosphere | bohrium.comacs.org |
| Asymmetric 1,3-Dipolar Cycloaddition | Cu(CH3CN)4BF4/Ph-Phosferrox | Azomethine ylides, cyclopropenes | Chiral 3-azabicyclo[3.1.0]hexane derivatives | Enantioselective | beilstein-journals.org |
| Desymmetrization/Cycloaddition | Cu-catalyzed | 1,1-disubstituted cyclopropenes | Chiral azabicyclo[3.1.0]hexane derivatives | Five continuous stereocenters, high diastereo- and enantioselectivity | rsc.org |
Rhodium catalysts have proven effective in constructing the bicyclo[3.1.0]hexane ring system. Dirhodium(II) carboxamidate catalysts are used in the cyclization of α-diazoacetates or α-diazoacetamides to form 3-oxabicyclo[3.1.0]hexan-2-one, an oxygen analog of the target structure, with high enantioselectivity. This suggests the potential for similar rhodium-catalyzed approaches to 3-azabicyclo[3.1.0]hexan-2-ones.
A rhodium N-heterocyclic carbene (NHC) complex has been utilized in a tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxirane-alkyne substrates to provide access to [3.1.0] bicyclic products. acs.org While this specific example leads to an oxabicyclo[3.1.0]hexane, the principle could potentially be adapted for the synthesis of the corresponding aza-bicyclic system.
Furthermore, rhodium(II) catalyzed reactions of silyl-protected enoldiazoacetates with nitrile oxides can lead to the formation of 2-oxa-6-azabicyclo[3.1.0]hexane derivatives. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Product | Key Features | Reference |
| Dirhodium(II) carboxamidates | Cyclization | α-diazoacetates/amides | 3-Oxabicyclo[3.1.0]hexan-2-one | High enantioselectivity | |
| Rhodium NHC complex | Tandem hetero-[5+2] cycloaddition/Claisen rearrangement | Vinylic oxirane-alkynes | Bicyclo[3.1.0]hexanes | Diastereoselective, atom-economic | acs.org |
| Rhodium(II) acetate | Reaction with nitrile oxides | Silyl-protected enoldiazoacetates, nitrile oxides | 2-Oxa-6-azabicyclo[3.1.0]hexane derivatives | Substrate-dependent divergent outcomes | nih.gov |
Gold-Catalyzed Approaches
Gold catalysis has emerged as a powerful tool for the synthesis of this compound derivatives, primarily through the cyclization of N-allylynamides. nih.govacs.orgrsc.org These reactions often proceed under mild conditions with high efficiency and functional group tolerance. acs.orgrsc.org
One prominent gold-catalyzed method involves the oxidative cyclopropanation of N-allylynamides. nih.gov Using a gold catalyst such as IMesAuCl/AgBF4 in the presence of an oxidant like pyridine (B92270) N-oxide, a variety of N-allylynamides can be converted into the corresponding this compound derivatives in moderate to high yields. nih.gov A proposed non-carbene mediated pathway is suggested for this transformation. nih.gov
Another approach utilizes gold-catalyzed nitrene transfer from benzofuroxans to N-allylynamides, which leads to the formation of 3-azabicyclo[3.1.0]hexan-2-imines. acs.org This annulation is highly selective and proceeds smoothly under mild conditions (e.g., 5 mol % Ph3PAuNTf2 in PhCl at 60 °C), demonstrating high functional group tolerance with yields up to 96%. acs.org The key step in this catalytic cycle is believed to be the intramolecular cyclopropanation of a gold α-imino carbene intermediate. acs.org The resulting cyclopropanated products are versatile synthetic platforms that can undergo further modifications. acs.org
Gold(III) catalysts have also been successfully employed in the selective annulation of anthranils with N-allylynamides to produce 3-azabicyclo[3.1.0]hexan-2-imines. rsc.orgrsc.org This method is characterized by its high synthetic efficiency and can be performed on a gram scale. rsc.org The reaction tolerates a diverse range of functional groups on both the anthranil (B1196931) and ynamide components. rsc.orgrsc.org
| Catalyst System | Reactants | Product | Yield | Reference |
| IMesAuCl/AgBF4, Pyridine N-oxide | N-allylynamides | This compound derivatives | Moderate to High | nih.gov |
| Ph3PAuNTf2, Benzofuroxans | N-allylynamides | 3-Azabicyclo[3.1.0]hexan-2-imines | Up to 96% | acs.org |
| Gold(III) catalyst | N-allylynamides, Anthranils | 3-Azabicyclo[3.1.0]hexan-2-imines | High | rsc.orgrsc.org |
Iridium-Catalyzed Reactions
Iridium catalysis provides another effective route to 3-azabicyclo[3.1.0]hexane derivatives. acs.orgresearchgate.net A notable example is the use of a Cp*IrIII catalyst for the diastereoselective cyclization of dicarbonyl cis-cyclopropanes with primary amines. acs.org This reaction proceeds via an iterative aminative transfer hydrogenation, yielding a variety of substituted 3-azabicyclo[3.1.0]hexanes. acs.org
Furthermore, iridium-catalyzed transfer hydrogenation has been utilized for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net This highlights the versatility of iridium catalysts in constructing this important heterocyclic scaffold.
A cooperative iridium/aluminum catalytic system has been developed for the direct bridge-head C(sp³)–H borylation of 3-azabicyclo[3.1.0]hexanes. researchgate.net This method proceeds under mild conditions with good yields and moderate to complete site selectivity. researchgate.net
| Catalyst System | Reactants | Product | Key Features | Reference |
| Cp*IrIII catalyst | dicarbonyl cis-cyclopropanes, primary amines | Substituted 3-azabicyclo[3.1.0]hexanes | Diastereoselective, iterative aminative transfer hydrogenation | acs.org |
| Iridium catalyst | Not specified | 3-Azabicyclo[3.1.0]hexane derivatives | Transfer hydrogenation | researchgate.net |
| Iridium/Aluminum catalyst | 3-Azabicyclo[3.1.0]hexanes | Borylated 3-azabicyclo[3.1.0]hexanes | Direct C(sp³)–H borylation, mild conditions | researchgate.net |
Organocatalytic and Metal-Free Methodologies
In addition to metal-catalyzed approaches, organocatalytic and metal-free methods for the synthesis of this compound and its derivatives have gained traction. bohrium.comresearchgate.netmdpi.com These methods offer advantages such as avoiding transition metal contamination in the final products. bohrium.com
One such strategy involves the reaction of allylic amines with a bromoethylsulfonium salt under metal-free conditions. bohrium.com Iodine-mediated domino reactions starting from N-allyl enamines have also been developed. bohrium.com Furthermore, photoinduced oxidative cyclopropanation of ene-ynamides presents a metal-free alternative with a broad substrate scope under mild conditions. bohrium.commdpi.com
Base-promoted intramolecular addition of alkenes is another effective metal-free approach to create conformationally restricted and highly substituted aza[3.1.0]bicycles. researchgate.netmdpi.com
Stereoselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is of great importance due to the distinct biological activities often associated with different stereochemistries. bohrium.comnih.gov Consequently, significant research has focused on developing enantioselective and diastereoselective methods. bohrium.comnih.gov
Enantioselective Approaches
Enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been a significant challenge, but several successful strategies have been reported. bohrium.comnih.gov
One approach involves a one-pot synthesis from allyl carbonates and propargyl amines, which undergo an amine-catalyzed allylic substitution followed by an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.org The use of the chiral ligand (P,R,R)-i-Pr-SPRIX is critical for the cyclization, affording the bicyclic products in up to 92% yield and 90% enantiomeric excess (ee). doi.org
Another enantioselective method utilizes a tailored CpxRhIII catalyst to promote the alkenyl C–H functionalization of N-enoxysuccinimides, which then engage in a rare cis-cyclopropanation of acrolein to provide disubstituted cis-cyclopropanes with high enantioselectivity. acs.org These intermediates are then converted to 3-azabicyclo[3.1.0]hexanes. acs.org
The use of a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex to catalyze the 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes represents another key enantioselective strategy for constructing 3-azabicyclo[3.1.0]hexane derivatives. nih.gov
| Catalyst/Ligand | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |
| (P,R,R)-i-Pr-SPRIX (with Pd) | Oxidative Cyclization | Up to 92% | Up to 90% | doi.org |
| CpxRhIII catalyst | C–H Functionalization/Cyclopropanation | High | High | acs.org |
| Cu-(CH₃CN)₄BF₄/Ph-Phosferrox | 1,3-Dipolar Cycloaddition | Not specified | Not specified | nih.gov |
Diastereoselective Control Strategies
Achieving diastereoselective control is crucial for synthesizing this compound derivatives with specific relative stereochemistry. rsc.org
A diastereoselective cascade synthesis from acyclic precursors has been developed, allowing for the formation of 3-azabicyclo[3.1.0]hexanes with various substituents on all positions of the cyclopropane ring in moderate to good yields. rsc.org
In the context of rhodium-catalyzed cyclopropanation, the choice of catalyst and subsequent hydrolysis conditions can selectively lead to either the exo- or endo-diastereomer of 3-azabicyclo[3.1.0]hexanes. nih.govacs.org For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be controlled to produce either isomer with high diastereoselectivity. nih.gov
Furthermore, the reduction of 3-azabicyclo[3.1.0]hex-2-enes with NaBH₃CN in the presence of acetic acid has been shown to proceed with high diastereoselectivity, yielding the corresponding saturated 3-azabicyclo[3.1.0]hexanes as single stereoisomers. acs.org
The 1,3-dipolar cycloaddition of a stable azomethine ylide (protonated Ruhemann's purple) with cyclopropenes also proceeds with high diastereofacial selectivity to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. beilstein-journals.orgnih.gov
A Sonogashira cross-coupling/5-exo-dig cyclization/ionic hydrogenation sequence starting from 2-iodocyclopropanecarboxamides has been shown to produce 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity (dr > 95:5). acs.org
Optical Resolution Techniques for this compound Stereoisomers
When a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, optical resolution of a racemic mixture is a viable alternative. For 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, a synthesis of all four stereoisomers has been developed. researchgate.net In this process, optical resolution was achieved through two primary methods:
Diastereomeric salt formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. researchgate.net
Chiral chromatography: Alternatively, the enantiomers can be separated by chromatography on a chiral stationary phase. researchgate.netsmolecule.com
The racemization and diastereomerization of certain 3-azabicyclo[3.1.0]hexane derivatives, such as 3-nitroso-1,5-dimethyl-3-azabicyclo[3.1.0]hexane, can be studied using chiroptical methods like monitoring the decay of the circular dichroism (CD) signal over time. rsc.org
Synthesis of Substituted and Functionalized this compound Analogs
The strategic introduction of substituents and functional groups onto the 3-azabicyclo[3.1.0]hexane framework is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. Researchers have devised several synthetic strategies to achieve this, ranging from the derivatization of pre-formed bicyclic systems to the construction of the core with embedded functionality. These methods provide access to a chemical space rich with diverse substitution patterns, fluorinated analogs, and complex spiro-fused systems.
Derivatization with Varied Substitution Patterns
A notable strategy for the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones involves a three-step sequence commencing with a copper-free Sonogashira cross-coupling reaction. acs.orgnih.govresearchgate.net This method utilizes readily available N-substituted cis-2-iodocyclopropanecarboxamides and terminal alkynes. The initial coupling is followed by a 5-exo-dig cyclization of the resulting amide onto the alkyne, which proceeds to form a 4-methylene-3-azabicyclo[3.1.0]hexan-2-one intermediate. The final step involves an ionic hydrogenation of this exocyclic double bond to furnish the desired 4-substituted products with high diastereoselectivity. acs.org
Table 1: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones via Sonogashira Coupling Sequence
| Entry | Terminal Alkyne | Product | Overall Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Phenylacetylene | 4-(Phenylmethyl)-3-azabicyclo[3.1.0]hexan-2-one | 85 | >95:5 |
| 2 | 4-Methoxyphenylacetylene | 4-((4-Methoxyphenyl)methyl)-3-azabicyclo[3.1.0]hexan-2-one | 91 | >95:5 |
| 3 | 4-Chlorophenylacetylene | 4-((4-Chlorophenyl)methyl)-3-azabicyclo[3.1.0]hexan-2-one | 88 | >95:5 |
| 4 | 2-Thienylacetylene | 4-(Thiophen-2-ylmethyl)-3-azabicyclo[3.1.0]hexan-2-one | 82 | >95:5 |
| 5 | 3-Thienylacetylene | 4-(Thiophen-3-ylmethyl)-3-azabicyclo[3.1.0]hexan-2-one | 76 | >95:5 |
| 6 | 1-Pentyne | 4-Butyl-3-azabicyclo[3.1.0]hexan-2-one | 80 | >95:5 |
Data sourced from The Journal of Organic Chemistry. acs.org
Synthesis of Fluorinated 3-Azabicyclo[3.1.0]hexanes
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. A practical approach for the synthesis of difluoromethylated 3-azabicyclo[3.1.0]hexanes has been developed, centered around the photochemical decomposition of CHF2-substituted pyrazolines. scispace.comnih.govrsc.org
This method involves the reaction of commercially available maleimides with in situ generated difluoromethyldiazomethane to form the corresponding pyrazoline intermediates. Subsequent photochemical irradiation of these pyrazolines leads to the extrusion of dinitrogen and the formation of the desired difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones as a mixture of diastereoisomers. scispace.comnih.gov These diastereomers can typically be separated by silica (B1680970) gel chromatography. The dione (B5365651) functionality can be further reduced to yield the corresponding 3-azabicyclo[3.1.0]hexane scaffold. scispace.com
Table 2: Synthesis of CHF2-Substituted 3-Azabicyclo[3.1.0]hexane-2,4-diones
| Entry | Maleimide Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Phenyl | 6,6-Difluoro-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 75 | 70:30 |
| 2 | Methyl | 6,6-Difluoro-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 68 | 65:35 |
| 3 | Benzyl | 3-Benzyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2,4-dione | 72 | 68:32 |
| 4 | Ethyl | 3-Ethyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2,4-dione | 70 | 67:33 |
| 5 | n-Propyl | 6,6-Difluoro-3-(n-propyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 71 | 68:32 |
Data sourced from RSC Advances. scispace.com
Development of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes
Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality and structural novelty. A powerful and widely utilized method for the construction of spiro-fused 3-azabicyclo[3.1.0]hexanes is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene derivatives. nih.govbeilstein-journals.orgmdpi.comrsc.org This approach allows for the creation of complex molecular architectures, including bis-spirocyclic systems, in a highly stereocontrolled manner. nih.govbeilstein-journals.org
The azomethine ylides are typically generated in situ from the reaction of a cyclic carbonyl compound and an α-amino acid. nih.govbeilstein-journals.org A variety of carbonyl compounds, such as isatin, alloxan, and ninhydrin, have been successfully employed, leading to a diverse range of spiro-fused products. beilstein-journals.orgmdpi.com The reaction with cyclopropenes proceeds with high diastereoselectivity, affording the corresponding spiro[3-azabicyclo[3.1.0]hexane] cycloadducts in moderate to good yields. nih.govbeilstein-journals.org
For instance, the reaction of the stable azomethine ylide derived from ninhydrin and proline with various substituted cyclopropenes has been shown to produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. nih.govbeilstein-journals.org Similarly, one-pot three-component reactions involving 11H-indeno[1,2-b]quinoxalin-11-ones, α-amino acids, and cyclopropenes have been developed to synthesize complex spiro-fused systems with high yields and excellent diastereoselectivity. rsc.org
Table 3: Synthesis of Spiro-Fused 3-Azabicyclo[3.1.0]hexanes via 1,3-Dipolar Cycloaddition
| Entry | Carbonyl Compound | Amino Acid | Cyclopropene Derivative | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ninhydrin | Proline | 3-Methyl-3-phenylcyclopropene | Bis-spirocyclic | 70 |
| 2 | Ninhydrin | Proline | 1,2-Diphenylcyclopropene | Bis-spirocyclic | 78 |
| 3 | 11H-Indeno[1,2-b]quinoxalin-11-one | Sarcosine | 3,3-Dimethylcyclopropene | Spiro-fused | 85 |
| 4 | 11H-Indeno[1,2-b]quinoxalin-11-one | Proline | 3-Ethyl-3-methylcyclopropene | Spiro-fused | 89 |
| 5 | Acenaphthylene-1,2-dione | Glycine | 1-Methyl-2-phenylcyclopropene | Spiro-fused | up to 89 |
Data sourced from Beilstein Journal of Organic Chemistry and MDPI. beilstein-journals.orgmdpi.com
Reaction Mechanisms and Mechanistic Insights in 3 Azabicyclo 3.1.0 Hexan 2 One Chemistry
Investigation of Key Mechanistic Pathways in 3-Azabicyclo[3.1.0]hexan-2-one Formation
The formation of the 3-azabicyclo[3.1.0]hexane framework can be achieved through several synthetic strategies, each involving distinct mechanistic pathways. researchgate.netresearchgate.netresearchgate.net These routes often rely on the generation and subsequent reaction of highly reactive intermediates.
Role of Reactive Intermediates (e.g., Metal Carbenes, N-Acyliminium Ions, Azomethine Ylides)
Metal Carbenes: Transition-metal-catalyzed reactions, particularly those involving rhodium and gold, play a significant role in the synthesis of this compound derivatives. researchgate.netmdpi.combohrium.com Dirhodium(II) catalysts are effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, proceeding through a metal carbene intermediate. acs.orgthieme-connect.com Similarly, gold-catalyzed reactions of ynamides can generate α-imino gold carbenes, which then undergo intramolecular cyclopropanation. researchgate.net These catalytic systems offer a pathway to the bicyclic core, often with the potential for stereocontrol. acs.org
N-Acyliminium Ions: Bicyclic N-acyliminium ions are key intermediates in several synthetic routes to 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. acs.orgnih.govscispace.com These ions are typically generated in situ under acidic conditions. acs.org For instance, the protonation of 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones, formed from the cyclization of N-substituted cis-2-iodocyclopropanecarboxamides, leads to the formation of N-acyliminium ions. nih.govscispace.com These electrophilic intermediates can then be trapped by nucleophiles with high diastereoselectivity. acs.org A notable application is the Pictet-Spengler cyclization, where the in situ generated N-acyliminium ion reacts with an tethered indole (B1671886) nucleus to form complex polycyclic structures containing the this compound core. acs.orgnih.gov
Azomethine Ylides: The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes provides a robust method for constructing the 3-azabicyclo[3.1.0]hexane skeleton, particularly for spirocyclic derivatives. nih.govbeilstein-journals.orgthieme-connect.comacs.org Azomethine ylides can be generated from the reaction of α-amino acids with carbonyl compounds like ninhydrin (B49086). nih.govthieme-connect.com These ylides then react with cyclopropene (B1174273) dipolarophiles in a [3+2] cycloaddition manner. acs.org Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that these reactions are often HOMO(cyclopropene)-LUMO(ylide) controlled. nih.govbeilstein-journals.org
Analysis of Chemoselectivity and Regioselectivity
The synthesis of 3-azabicyclo[3.1.0]hexan-2-ones often involves reactions where chemoselectivity and regioselectivity are critical. In the 1,3-dipolar cycloaddition reactions involving azomethine ylides and substituted cyclopropenes, high chemo- and diastereoselectivity have been observed. nih.govbeilstein-archives.org For instance, the reaction of an azomethine ylide with a cyclopropene containing multiple bonds can proceed with high chemoselectivity, with the cycloaddition occurring specifically at the cyclopropene double bond. nih.gov
Regioselectivity is also a key factor, particularly in reactions involving unsymmetrical intermediates. The regioselectivity of nucleophilic attack on N-acyliminium ions and the orientation of the 1,3-dipolar cycloaddition are crucial for determining the final product structure.
Elucidation of Stereochemical Control Mechanisms
Achieving stereochemical control is a significant challenge and a primary goal in the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones. The inherent rigidity of the bicyclic system makes it a valuable scaffold in medicinal chemistry, and its biological activity is often dependent on its stereochemistry.
In the formation of 4-substituted derivatives via N-acyliminium ions, high diastereoselectivity is often achieved due to the hydride or nucleophile attacking the less sterically hindered face of the intermediate. acs.org Similarly, the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes can proceed with high diastereofacial selectivity. nih.govbeilstein-journals.orgbeilstein-archives.org DFT calculations have been instrumental in understanding the transition states that lead to the observed stereochemical outcomes. nih.gov The choice of catalyst can also play a crucial role in determining the stereoselectivity of cyclopropanation reactions. acs.orgthieme-connect.com
Influence of Reaction Conditions on Mechanistic Divergence
Reaction conditions such as solvent, temperature, and the choice of catalyst or reagents can significantly influence the reaction pathway and, consequently, the structure of the final product.
In the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes via 1,3-dipolar cycloaddition, the choice of solvent has a notable impact on the reaction yield. nih.gov Aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) have been found to favor the formation of the desired cycloadduct. nih.gov
The catalyst system is another critical factor. In dirhodium(II)-catalyzed cyclopropanations, the choice of the dirhodium catalyst can influence the diastereoselectivity of the reaction, allowing for the selective formation of either the exo or endo isomer of the 3-azabicyclo[3.1.0]hexane-6-carboxylate. acs.orgthieme-connect.com Furthermore, in some cases, mechanistic pathways can diverge to yield constitutionally isomeric products depending on the electronic nature of the substituents on the starting materials. nih.gov
Spectroscopic and Analytical Techniques for Mechanistic Elucidation
A combination of spectroscopic and analytical techniques is essential for elucidating the complex reaction mechanisms involved in this compound chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the structure and stereochemistry of the products and intermediates. mdpi.comacs.orgnih.gov High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. nih.gov X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of crystalline products. nih.gov
In situ Spectroscopic Studies (e.g., IR spectroscopy)
In situ spectroscopic techniques are powerful tools for gaining real-time insights into reaction mechanisms by monitoring the formation and consumption of intermediates. For example, in situ Infrared (IR) spectroscopy can be employed to track the progress of reactions. Preliminary mechanistic studies using in situ IR have been used to suggest the rate-determining steps in palladium-catalyzed annulation reactions for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes. researchgate.net
Data Tables
Table 1: Selected Examples of this compound Derivatives and their Method of Synthesis
| Compound | Method of Synthesis | Key Intermediate | Reference |
| 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones | Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation | N-Acyliminium Ion | acs.org |
| Bis-spirocyclic 3-Azabicyclo[3.1.0]hexanes | 1,3-Dipolar Cycloaddition | Azomethine Ylide | nih.gov |
| 3-Azabicyclo[3.1.0]hexane-6-carboxylates | Dirhodium(II)-Catalyzed Cyclopropanation | Metal Carbene | acs.org |
| 3-Azabicyclo[3.1.0]hexan-2-imines | Gold(III)-catalyzed Annulation | α-Imino Gold Carbene | mdpi.comresearchgate.net |
Computational Studies on 3 Azabicyclo 3.1.0 Hexan 2 One
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has been extensively employed to map out the potential energy surfaces of reactions that form the 3-azabicyclo[3.1.0]hexane core. These calculations help to identify intermediates, transition states, and the most plausible sequence of events at a molecular level.
One prominent application of DFT has been in elucidating the mechanism of 1,3-dipolar cycloaddition reactions used to synthesize derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-archives.orgnih.gov Studies on the reaction between cyclopropenes and stable azomethine ylides, such as the protonated form of Ruhemann's Purple, have been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. nih.govbeilstein-journals.org These calculations revealed that the cycloaddition reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. nih.govbeilstein-journals.org
In a different synthetic approach—the gold(I)-catalyzed annulation of N-allylynamides and benzofuroxans—DFT calculations were crucial in correcting a previously postulated reaction pathway. rsc.org The computational results indicated a complex mechanism involving eight distinct processes. rsc.orgnih.gov The calculations showed that the rate-determining step is the intramolecular nucleophilic attack of the imino nitrogen atom on the activated gold keteniminium intermediate, a finding that differed from the initial experimental proposal. rsc.orgnih.gov
DFT has also been applied to understand the formation of spirobarbiturate-3-azabicyclo[3.1.0]hexanes from the three-component reaction of alloxan, primary α-amino acids, and cyclopropenes. sorbonne-universite.fr These comprehensive computational investigations provide a step-by-step view of bond-forming events, rationalizing the formation of the observed products. sorbonne-universite.fr
Transition State Analysis and Energy Profile Determinations
A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which represent the maximum energy point along a reaction coordinate. The calculated energy of a transition state, known as the activation energy or energy barrier, is critical for determining reaction rates and predicting the feasibility of a proposed pathway.
For the 1,3-dipolar cycloaddition reactions, DFT calculations have been used to determine the activation barriers for the formation of different stereoisomers. In the reaction of an alloxan-derived azomethine ylide with a cyclopropene, the transition states leading to the endo and exo products were located and their energies compared. sorbonne-universite.fr The results consistently showed a lower energy barrier for the formation of the endo isomer, aligning perfectly with experimental observations. sorbonne-universite.fr
| Reaction Type | Transition State | Description | Calculated Relative Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Gold-Catalyzed Annulation | RDS | Rate-Determining Step (Nucleophilic Attack) | +20.6 | rsc.orgnih.gov |
| Gold-Catalyzed Annulation | TS8-9 | Favorable Cyclopropanation | -35.7 | rsc.org |
| Gold-Catalyzed Annulation | TS5-6 | Competing Indole (B1671886) Formation | -31.3 | rsc.org |
| 1,3-Dipolar Cycloaddition | TS-4с-endo-1 | Favored Endo Approach | Lower Energy | sorbonne-universite.fr |
| 1,3-Dipolar Cycloaddition | TS-4с-exo-1 | Disfavored Exo Approach | Higher Energy | sorbonne-universite.fr |
Prediction and Rationalization of Stereoselectivity (e.g., cis/trans selectivity)
The biological activity of molecules containing the 3-azabicyclo[3.1.0]hexane scaffold is often highly dependent on their stereochemistry. Computational studies have been pivotal in understanding and predicting the stereochemical outcomes of synthetic routes, particularly the preference for exo or endo isomers.
The high diastereofacial selectivity observed in the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes has been rationalized through detailed transition state analysis. beilstein-archives.orgsorbonne-universite.fr DFT calculations demonstrated that the transition-state energies for the reaction are fully consistent with the experimentally observed stereoselectivity. nih.govbeilstein-journals.org A detailed analysis of the transition state geometries for the endo versus the exo approach revealed that the preference for the endo product can be attributed to favorable secondary orbital interactions between the nitrogen of the ylide and a hydrogen atom on the cyclopropene in the endo transition state (TS-4с-endo-1 ). sorbonne-universite.fr These stabilizing interactions are absent in the corresponding exo transition state.
Furthermore, computational models can explain how the choice of catalyst influences the stereochemical outcome. In the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole, the selection of a specific dirhodium catalyst, such as Rh₂(esp)₂, is crucial for achieving high diastereoselectivity for either the exo or endo product. acs.org While the study focused on experimental outcomes, the underlying principles rely on the catalyst's ligand sphere creating a specific chiral environment that lowers the transition state energy for one stereoisomeric pathway over the other, a phenomenon well-suited for DFT analysis.
| Reaction | Observed Selectivity | Computational Rationalization | Source |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High endo diastereoselectivity | The transition state leading to the endo product is lower in energy due to stabilizing secondary orbital interactions. | sorbonne-universite.fr |
| 1,3-Dipolar Cycloaddition | High diastereofacial selectivity | Transition-state energies calculated via DFT are consistent with the experimentally observed stereoisomer. | nih.govbeilstein-journals.org |
| Dirhodium(II)-Catalyzed Cyclopropanation | Selective formation of exo or endo isomer | The choice of catalyst (e.g., Rh₂(esp)₂) controls the stereochemical outcome. | acs.org |
Conformational Landscape Analysis of the 3-Azabicyclo[3.1.0]hexane System
The 3-azabicyclo[3.1.0]hexane system is conformationally restricted due to the fusion of the five-membered pyrrolidine (B122466) ring with a three-membered cyclopropane (B1198618) ring. mdpi.comnih.gov This rigidity is a key feature that is often exploited in medicinal chemistry to lock a molecule into a specific bioactive conformation. nih.govresearchgate.net
Computational analyses have been used to explore the preferred three-dimensional shape of this bicyclic system. Studies on related structures, such as 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, have shown that the bicyclic system tends to adopt a boat-like conformation. researchgate.net Further analysis of the pyrrolidine portion of the ring system revealed that its four carbon atoms lie in a plane, while the nitrogen atom and the adjacent cyclopropyl (B3062369) carbon are displaced to the same side of that plane. researchgate.net This specific, rigid geometry distinguishes the conformational landscape of the 3-azabicyclo[3.1.0]hexane system from other, more flexible pyrrolidine-containing amino acids. researchgate.net
Applications of 3 Azabicyclo 3.1.0 Hexan 2 One in Complex Molecule Synthesis
Utilization as a Versatile Building Block in Synthetic Sequences
The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. nih.gov Its utility as a versatile building block stems from its unique bicyclic structure, which allows for the precise stereochemical control necessary in complex syntheses. vulcanchem.com Synthetic chemists have developed numerous methods to construct and modify this scaffold, demonstrating its adaptability in various reaction sequences.
One notable strategy involves a copper-free Sonogashira coupling between N-substituted cis-2-iodocyclopropanecarboxamides and various terminal alkynes. This reaction is followed by a 5-exo-dig cyclization of the nitrogen amide onto the carbon-carbon triple bond, providing efficient access to a variety of substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in excellent yields. nih.gov This sequence can be extended through a diastereoselective ionic hydrogenation of the resulting bicyclic enamides to produce a range of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. acs.org This multi-step process highlights the scaffold's role as a versatile intermediate for creating complex molecular architectures. nih.govacs.org
Furthermore, N-allyl enamines have been identified as versatile building blocks for constructing 3-azabicyclo[3.1.0]hex-2-enes through a chemodivergent protocol using copper-mediated, halide-controlled annulation. rsc.org The development of catalytic, enantioselective reactions has also been a focus of research to improve the efficiency and yield of azabicyclo[3.1.0]hexanone derivatives for further biological evaluation. vulcanchem.com The pharmaceutical relevance of the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold, in particular, has driven the development of improved cyclopropanation methods to enhance its accessibility for drug development programs. acs.org
| Methodology | Starting Materials | Key Transformation(s) | Product Type | Reference |
|---|---|---|---|---|
| Copper-Free Sonogashira Coupling & Cyclization | N-substituted cis-2-iodocyclopropanecarboxamides, terminal alkynes | Sonogashira coupling, 5-exo-dig cyclization | 4-Methylene-3-azabicyclo[3.1.0]hexan-2-ones | nih.gov |
| Ionic Hydrogenation Sequence | 4-Methylene-3-azabicyclo[3.1.0]hexan-2-ones | Diastereoselective ionic hydrogenation | 4-Substituted 3-azabicyclo[3.1.0]hexan-2-ones | acs.org |
| Copper-Mediated Annulation | N-allyl enamines, halide reagents | Halide-controlled annulation | 3-Azabicyclo[3.1.0]hex-2-enes | rsc.org |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, ethyl diazoacetate | Intermolecular cyclopropanation | 3-Azabicyclo[3.1.0]hexane-6-carboxylates | acs.org |
Precursors and Intermediates for Natural Product Synthesis
The 3-azabicyclo[3.1.0]hexane framework is a recurring motif in a number of natural products known for their potent biological activities. nih.govmdpi.commdpi.com Its presence in these complex molecules underscores its importance as a key synthetic intermediate for accessing these and related structures. The antitumor antibiotics of the duocarmycin family, including Duocarmycin SA and Yatakemycin, as well as CC-1065, feature this scaffold as a crucial component responsible for their DNA alkylating activity. mdpi.com
The synthesis of these natural products and their analogues often relies on strategies that construct the 3-azabicyclo[3.1.0]hexane core at a key stage. For instance, base-induced intramolecular spirocyclization has been shown to be an efficient method for accessing this scaffold, providing a pathway to natural products through subsequent aryl metal or radical dearomatization/cyclization reactions. mdpi.com The development of synthetic routes to access these key intermediates is therefore of significant interest to medicinal chemists aiming to explore the therapeutic potential of these natural product classes. mdpi.com
Development of Diverse Azabicyclic Scaffolds for Chemical Libraries
The demand for structurally novel and diverse compounds for high-throughput screening has driven the development of synthetic methods to generate chemical libraries based on the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com The rigid nature of this bicyclic system allows for the creation of molecules with well-defined three-dimensional shapes, a desirable trait for probing biological targets.
Synthetic strategies have been developed to produce a variety of substituted 3-azabicyclo[3.1.0]hexan-2-ones, which serve as foundational structures for these libraries. nih.govacs.org For example, the palladium-catalyzed C–H arylation of the azabicyclo[3.1.0]hexane core provides rapid access to a library of three-dimensional fragments with desirable physicochemical properties. nih.gov Furthermore, azomethine ylide cycloadditions are utilized to construct a variety of polyheterocyclic scaffolds, including azabicyclo[3.1.0]hexanes, which can be further modified and diversified. mdpi.com The ability to generate all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid further enriches the diversity of chemical libraries that can be produced from this versatile scaffold.
Integration into Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach relies on screening small, low-molecular-weight compounds (fragments) that typically bind with low affinity to a biological target. The 3-azabicyclo[3.1.0]hexane scaffold is particularly well-suited for FBDD due to its three-dimensional topology and desirable physicochemical properties.
Derivatives such as C-6-arylated 3-azabicyclo[3.1.0]hexanes have been synthesized as "rule-of-three" compliant fragments, meaning they possess molecular properties (e.g., molecular weight < 300, ClogP < 3) that are optimal for fragment screening. nih.gov A modular platform has been developed for the systematic elaboration of two-dimensional fragment hits into more complex, lead-like three-dimensional compounds using bifunctional 3-azabicyclo[3.1.0]hexane building blocks. This approach addresses the challenge of optimizing synthetic chemistry for fragment elaboration in three dimensions. In the context of antiviral research, fragment-based drug design has been used to model derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential inhibitors of the SARS-CoV-2 main protease.
| FBDD Application | Specific Derivative/Approach | Key Findings/Significance | Reference |
|---|---|---|---|
| Fragment Library Synthesis | C-6-arylated 3-azabicyclo[3.1.0]hexanes | Fragments are "rule-of-three" compliant with high 3D topology, synthesized via Pd-catalyzed C-H arylation. | nih.gov |
| Fragment Elaboration | Bifunctional 3-azabicyclo[3.1.0]hexane building blocks | A modular platform enables systematic elaboration of 2D fragments into 3D lead-like compounds. | |
| Antiviral Drug Design | Derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | Computational modeling identified potential inhibitors of the SARS-CoV-2 main protease. |
Biological and Pharmacological Research Perspectives of 3 Azabicyclo 3.1.0 Hexan 2 One Derivatives
Occurrence and Significance in Biologically Active Compounds and Natural Products
The 3-azabicyclo[3.1.0]hexane framework is a core component of several natural products, including CC-1065, duocarmycin, and indolizomycin. This structural unit is also integral to various pharmacologically important compounds, such as 3,4-methanoprolines and conformationally rigid analogs of [1,4'-bipiperidine]-4'-carboxamides. The inherent rigidity of the bicyclic system allows for the precise orientation of functional groups in three-dimensional space, a desirable characteristic in drug design.
The significance of this scaffold extends to its role as a key intermediate in the synthesis of complex molecules. Its derivatives have been explored for a wide range of biological activities, including as antibacterial agents and for their potential in agricultural applications as fungicides. The versatility of the 3-azabicyclo[3.1.0]hexane system, coupled with its favorable lipophilicity, makes it an attractive framework for synthetic and medicinal chemistry research.
Role as Key Structural Features in Pharmacologically Relevant Molecules
Derivatives of 3-azabicyclo[3.1.0]hexane serve as crucial structural features in a multitude of pharmacologically active molecules. Their constrained bicyclic nature provides a rigid scaffold that can mimic peptide turns or present substituents in a well-defined spatial arrangement, leading to enhanced binding affinity and selectivity for biological targets.
This scaffold is found in compounds that act as:
Histone Deacetylase (HDAC) Inhibitors: Certain derivatives are intermediates in the synthesis of novel HDAC inhibitors with class I selectivity.
Opioid Receptor Antagonists: The 3-azabicyclo[3.1.0]hexane moiety is present in antagonists of morphine-induced antinociception and other opioid receptor modulators.
Dopamine (B1211576) D3 Receptor Antagonists: This structural motif has been incorporated into antagonists for the dopamine D3 receptor.
Antibacterial Agents: Some derivatives have shown potential as antibacterial agents, including for the treatment of urogenital gonorrhea and Mycoplasma genitalium.
T-type Calcium Channel Inhibitors and Muscarinic Receptor Antagonists: The scaffold is a key feature in molecules designed to inhibit T-type calcium channels and act as muscarinic receptor antagonists.
The development of synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, has enabled the creation of diverse libraries of spiro-fused 3-azabicyclo[3.1.0]hexanes, further expanding their pharmacological potential.
Mechanistic Investigations of Biological Effects (excluding dosage/administration)
Antiproliferative Activity Studies in Various Cancer Cell Lines
A significant body of research has focused on the antiproliferative effects of 3-azabicyclo[3.1.0]hexane derivatives against a range of cancer cell lines. Spiro-fused heterocyclic compounds incorporating this scaffold have demonstrated notable in vitro activity.
For instance, a series of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and cyclopropa[a]pyrrolizidine-oxindoles were evaluated for their antiproliferative activity against human erythroleukemia (K562), acute T-cell leukemia (Jurkat), cervical carcinoma (HeLa), melanoma (Sk-mel-2), and breast cancer (MCF-7) cell lines, as well as mouse colon carcinoma (CT26) cells. The results indicated that the [3-azabicyclo[3.1.0]hexane]-oxindole derivatives generally exhibited superior antiproliferative activity compared to their cyclopropa[a]pyrrolizidine counterparts. The Jurkat cell line was particularly sensitive to these compounds.
Similarly, spiro-fused derivatives of 3-azabicyclo[3.1.0]hexanes with acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks were tested against K562, HeLa, Sk-mel-2, and osteosarcoma (U2OS) human cell lines, along with murine melanoma (B16) cells. These studies found that the antiproliferative effects were both time- and concentration-dependent.
Receptor Interaction Studies (e.g., Opioid Receptor Antagonism, Monoamine Transporter Inhibition)
Derivatives of the 3-azabicyclo[3.1.0]hexane core have been extensively investigated for their interactions with various receptors and transporters, demonstrating a broad spectrum of activity.
A notable area of research has been the development of 3-azabicyclo[3.1.0]hexane derivatives as opioid receptor antagonists. These compounds are of interest for treating conditions such as pruritus and alcohol dependence. nih.govrsc.org For instance, a series of N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes were synthesized and evaluated for their antagonist activity at opioid receptors. nih.gov These structurally rigid analogs of 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists were designed to provide insights into the active conformation required for potent antagonism. nih.gov The studies revealed that locking the 3-hydroxyphenyl group in an equatorial-like orientation within the piperidine (B6355638) ring system can lead to compounds with equal or improved potency compared to more flexible structures. nih.gov
One significant finding was the discovery of a potent and selective κ-opioid receptor antagonist, JDTic, which incorporates a related but more complex structure. While not a simple 3-azabicyclo[3.1.0]hexan-2-one, its development was informed by structure-activity relationship (SAR) studies of related piperidine-based antagonists. nih.gov Furthermore, research into novel achiral μ-opioid receptor antagonists for pruritus led to the synthesis of 3-azabicyclo[3.1.0]hexane compounds. nih.gov An early example from this series demonstrated excellent μ-opioid receptor antagonist activity and was effective in in vivo models of pruritus. nih.gov
The 3-azabicyclo[3.1.0]hexane scaffold has also proven to be a valuable template for the design of monoamine transporter inhibitors. These compounds block the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), and are being developed as potential treatments for depression and other neurological and psychiatric disorders. nih.govgoogle.com
A prominent example is (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride (DOV 216,303), a triple reuptake inhibitor (TRI) that has shown efficacy in clinical trials for depression. nih.gov This compound inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) with similar potency in vitro. nih.gov Another related compound, amitifadine (B1667122), is also a triple uptake inhibitor, though it displays a weaker potency for DAT compared to SERT and NET. nih.gov Research suggests that such "triple uptake inhibitors" may offer a better side effect profile compared to more selective agents. nih.gov
The ability of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes to inhibit monoamine neurotransmitter transport has been evaluated using cell lines that express recombinant human NE, DA, and 5-HT transporters. google.com These studies have been crucial in understanding the structure-activity relationships that govern the potency and selectivity of these compounds.
Below is a table summarizing the activity of selected 3-azabicyclo[3.1.0]hexane derivatives as monoamine transporter inhibitors.
| Compound | Target(s) | Activity | Reference |
| (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride (DOV 216,303) | DAT, NET, SERT | Triple Reuptake Inhibitor | nih.gov |
| Amitifadine | DAT, NET, SERT | Triple Reuptake Inhibitor | nih.gov |
| 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes | DAT, NET, SERT | Monoamine Transporter Inhibitors | google.com |
Research on Analgesic Agents and Related Mechanisms
The 3-azabicyclo[3.1.0]hexane framework has been a fruitful starting point for the discovery of novel non-narcotic analgesic agents. nih.gov A series of 1-aryl-3-azabicyclo[3.1.0]hexanes were synthesized and evaluated for their analgesic properties in animal models. nih.gov
One of the most well-studied compounds in this class is bicifadine (B1205413), also known as (±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane. nih.govportico.orgnih.gov Bicifadine has demonstrated potent analgesic activity and is considered a non-opioid analgesic. portico.org Its mechanism of action is believed to involve the inhibition of both norepinephrine and serotonin transporters, and it also exhibits NMDA receptor antagonist activity. portico.org Clinical studies have explored its efficacy in treating acute pain conditions. nih.gov The analgesic activity of bicifadine resides in the (+) enantiomer, which has a 1R,5S absolute configuration. nih.gov
Research has also explored the potential of triple monoamine uptake inhibitors, such as amitifadine, as analgesics for treating pain-related behavioral depression. nih.gov Studies have shown that amitifadine can block pain-induced depression of mesolimbic dopamine and intracranial self-stimulation, suggesting its potential as a candidate analgesic. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogs as Bioactive Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 3-azabicyclo[3.1.0]hexane derivatives, SAR studies have provided valuable insights into the structural features required for potent and selective interaction with various biological targets.
For opioid receptor antagonists, SAR studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the design of rigid 3-azabicyclo[3.1.0]hexane analogs. nih.gov These studies highlighted the importance of the N-substituent and the conformation of the 3-hydroxyphenyl group for antagonist potency. nih.gov A particularly interesting finding was the "magic methyl" effect, where the addition of a single methyl group to a 3-azabicyclo[3.1.0]hexane core resulted in a 35-fold improvement in binding affinity at the μ-opioid receptor. nih.gov
In the context of monoamine transporter inhibitors, SAR studies of bicifadine analogs have been conducted to explore the impact of different substituents on their inhibitory activity. acs.org These studies have helped to delineate the pharmacophore required for potent triple reuptake inhibition. For instance, the development of 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes has led to a new series of potent and selective triple reuptake inhibitors. researchgate.net
The table below presents a summary of key SAR findings for 3-azabicyclo[3.1.0]hexane analogs.
| Target | Structural Modification | Effect on Activity | Reference |
| μ-Opioid Receptor | Addition of a methyl group to the core | 35-fold improvement in binding | nih.gov |
| Opioid Receptors | N-substituent modification | Influences antagonist potency | nih.gov |
| Monoamine Transporters | Substitution on the aryl ring | Affects inhibitory potency and selectivity | acs.org |
| Monoamine Transporters | 6-[alkoxyalkyl] substitution | Leads to potent and selective triple reuptake inhibitors | researchgate.net |
These SAR studies have been instrumental in guiding the design of new 3-azabicyclo[3.1.0]hexane derivatives with improved pharmacological profiles, highlighting the versatility of this scaffold in medicinal chemistry. The rigid bicyclic nature of the 3-azabicyclo[3.1.0]hexane system continues to make it an attractive template for the development of novel therapeutic agents. rsc.orgacs.org
Future Directions and Emerging Research Avenues in 3 Azabicyclo 3.1.0 Hexan 2 One Chemistry
Advancements in Sustainable and Green Synthesis of 3-Azabicyclo[3.1.0]hexan-2-one
The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of this compound and its derivatives, several strategies aligning with the principles of green chemistry have emerged.
One promising approach is the use of electrocatalysis. A metal-free electrocatalytic method for synthesizing fused azabicycles from N-allyl enamine carboxylates has been developed. acs.org This technique employs a catalytic amount of iodide to electrochemically generate a hypervalent iodine species that facilitates the bicyclization, demonstrating excellent functional group compatibility. acs.org Another avenue involves silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, which is noted for being highly atom-economical and proceeding without external oxidants. acs.org
The use of sustainable catalysts is also being explored. Indium triflate (In(OTf)3), for instance, has been identified as a powerful and sustainable catalyst for various organic transformations, including the cyclizations necessary for forming such bicyclic systems. researchgate.net Furthermore, copper-catalyzed tandem reactions represent a greener path to γ-lactams, a core component of the target structure. acs.org Research into base-promoted intramolecular additions also offers a more efficient route to these conformationally restricted aza[3.1.0]bicycles, avoiding harsher reagents or conditions. mdpi.com The development of amine-promoted cycloadditions under mild conditions further contributes to the green synthesis toolkit for related structures. rsc.org
Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
Achieving high enantioselectivity is critical for producing pharmacologically active molecules. Research has yielded a variety of advanced catalytic systems for the asymmetric synthesis of the 3-azabicyclo[3.1.0]hexane core. bohrium.com
Palladium-based catalysts have shown significant promise. An enantioselective one-pot synthesis from allyl carbonates and propargyl amines utilizes a Pd(II)/Pd(IV)-mediated oxidative cyclization with the chiral ligand (P,R,R)-i-Pr-SPRIX, achieving yields up to 92% and enantiomeric excesses (ee) up to 90%. doi.org Another palladium-catalyzed approach involves the asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes, which can form three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent enantioselectivity. researchgate.net Additionally, a modular diazaphospholane ligand enables highly enantioselective Pd(0)-catalyzed cyclopropane (B1198618) C–H functionalization. acs.org
Rhodium catalysts have also been employed effectively. Dirhodium(II) catalysts have been used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate at very low catalyst loadings (0.005 mol %), demonstrating high efficiency and practicality for gram-scale synthesis without the need for chromatographic purification. nih.gov A flexible two-step protocol using a tailored CpxRhIII catalyst for C–H functionalization, followed by cyclization with a Cp*IrIII catalyst, provides access to a diverse set of substituted 3-azabicyclo[3.1.0]hexanes with high enantio- and diastereoselectivity. acs.org
Other transition metals like gold and silver have also been utilized. Gold-catalyzed oxidative cyclopropanation of N-allylynamides can produce this compound derivatives in moderate to high yields. nih.govresearchgate.net A simple and efficient Ag(I)-catalyzed oxidative cyclopropanation of 1,6-enynes has also been developed, notable for its use of air as the oxidant and its scalability. researchgate.netacs.org
| Catalytic System | Reaction Type | Key Features | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Pd(II)/Pd(IV) with (P,R,R)-i-Pr-SPRIX ligand | One-pot allylic substitution and oxidative cyclization | Forms N-allyl propargylamines in situ | Up to 92% | Up to 90% | doi.org |
| Dirhodium(II) acetate | Intramolecular cyclopropanation | Very low catalyst loading (0.005 mol %) | High | High diastereoselectivity | nih.gov |
| CpxRhIII and Cp*IrIII | C-H activation and transfer hydrogenation | Two-step protocol for highly substituted products | High | High enantio- and diastereoselectivity | acs.org |
| IMesAuCl/AgBF4 with Pyridine (B92270) N-oxide | Oxidative cyclopropanation of N-allylynamides | Converts various functionalized N-allylynamides | Moderate to High | Not specified | nih.gov |
| Pd(0) with diazaphospholane ligand | C-H functionalization-addition sequence | Modular construction of heavily substituted pyrrolidines | Not specified | Highly enantioselective | acs.org |
| Silver(I) catalyst | Oxidative cyclopropanation of 1,6-enynes | Atom economical, uses air as oxidant, gram-scale | Good to Excellent | Not specified | acs.org |
Exploration of New Biological Targets and Therapeutic Applications beyond Current Scope
The rigid, three-dimensional structure of the 3-azabicyclo[3.1.0]hexane scaffold makes it a valuable component in drug design, capable of interacting with a wide range of biological targets. researchgate.netresearchgate.net While it is a known structural feature in several drug candidates, research continues to uncover new therapeutic possibilities. researchgate.net
Derivatives of this scaffold are being actively investigated for their antitumor properties . Studies have demonstrated the antiproliferative activity of spiro-fused 3-azabicyclo[3.1.0]hexanes against various human cancer cell lines, including cervical carcinoma (HeLa), erythroleukemia (K562), melanoma (Sk-mel-2), and osteosarcoma (U2OS). nih.govnih.gov Certain derivatives induce apoptosis in cancer cells and can significantly reduce cell motility. researchgate.netnih.gov
Beyond oncology, this scaffold is being explored for a variety of other conditions. It is a core component of molecules being tested as:
Analgesics for treating conditions like low back pain. researchgate.net
Anti-addiction medications , specifically as antagonists for dopamine (B1211576) D3 and opioid receptors. nih.gov
Inhibitors of ketohexokinase (KHK) for the potential treatment of non-alcoholic fatty liver disease. rsc.org
Antiviral agents , with some derivatives showing activity against SARS-CoV-2. nih.gov
Antibacterial agents , with Zoliflodacin, a spiro-fused barbiturate, being a candidate for treating gonorrhea. nih.gov
Neurodegenerative disease treatments , leveraging the scaffold's ability to interact with targets like muscarinic receptors and T-type calcium channels. nih.govrsc.org
The incorporation of the bicyclic amino acid derivative into peptides is also being explored to enhance their biological activity and stability.
| Derivative/Scaffold Class | Explored Biological Target/Application | Reference |
|---|---|---|
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | Antiproliferative activity (HeLa, K562, CT26 cells) | researchgate.netnih.govnih.gov |
| 3-Azabicyclo[3.1.0]hexane derivatives | Ketohexokinase (KHK) inhibition (non-alcoholic fatty liver disease) | rsc.org |
| 3-Azabicyclo[3.1.0]hexane derivatives | μ opioid receptor antagonism (pruritus) | rsc.org |
| 3-Azabicyclo[3.1.0]hexane derivatives | Dopamine D3 receptor antagonism (cocaine use disorder) | researchgate.netnih.gov |
| 3-Azabicyclo[3.1.0]hexane derivatives | Antiviral activity (SARS-CoV-2) | nih.gov |
| Spirobarbiturates | Antibacterial (gonorrhea) | nih.gov |
| Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Peptide synthesis modification |
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photo/Electrochemistry)
To overcome the limitations of traditional batch synthesis, researchers are integrating advanced methodologies like flow chemistry, photochemistry, and electrochemistry for the production of this compound and related structures. These methods offer improved safety, efficiency, and scalability. selectscience.netbeilstein-journals.org
Flow chemistry enables continuous production, better control over reaction parameters, and the ability to safely handle reactive intermediates. beilstein-journals.orgselectscience.net A sequential photothermal flow process has been successfully used to produce bicyclic lactams, achieving a high productivity of 20 grams per hour. selectscience.net This integrated approach combines a visible-light-mediated photochemical step with a high-temperature thermal cascade reaction in a continuous flow reactor. selectscience.net The use of flow chemistry can dramatically shorten reaction times compared to batch processes. researchgate.net
Photochemistry offers mild and efficient pathways to complex molecules. A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has been developed using the photochemical decomposition of CHF2-substituted pyrazolines. rsc.orgscispace.com This method is valued for its simple operation, mild conditions, and excellent tolerance of various functional groups. scispace.com The merger of photochemistry with flow technology is a particularly powerful strategy, enabling applications that benefit from enhanced selectivity, safety, and scalability. researchgate.net
Electrochemistry provides a metal-free and reagent-minimal approach to synthesis. bohrium.com An electrocatalytic method using a catalytic amount of iodide has been developed to synthesize fused azabicycles, including the 3-azabicyclo[3.1.0]hex-2-ene structure. acs.org This process avoids the use of expensive or toxic metal catalysts and external chemical oxidants, aligning with green chemistry principles. acs.org
Application in Materials Science and Other Non-Biological Fields
While the primary focus of research on 3-azabicyclo[3.1.0]hexane derivatives has been in the pharmaceutical realm, there is emerging interest in their application in materials science. The unique, rigid bicyclic structure of these compounds can be leveraged to impart specific physical and chemical properties to new materials. chemimpex.com
One potential application is in the development of advanced polymers. By incorporating cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid into polymer chains, researchers can modify the material's characteristics. chemimpex.com Additionally, spiro-fused compounds related to this scaffold have been noted for their potential use as organic semiconductors in materials science. beilstein-journals.org The development of reliable synthetic methods for producing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes could further expand these applications. beilstein-journals.org Although this area is less explored than its biological applications, the structural novelty of the scaffold presents opportunities for innovation in the creation of specialized materials.
Q & A
Q. What are the common synthetic routes for 3-azabicyclo[3.1.0]hexan-2-one, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer: Key synthesis strategies include:
- Palladium-catalyzed cyclopropanation : Utilizes internal alkenes and N-tosylhydrazones to achieve high yields (up to 90%) and diastereoselectivity via transition-metal-mediated C–H activation .
- Copper-mediated oxidative cyclization : Involves N-allyl enamine carboxylates, yielding 3-azabicyclo[3.1.0]hex-2-enes under aerobic or PhIO₂-mediated conditions .
- 1,3-Dipolar cycloaddition : Azomethine ylides react with cyclopropenes to form spiro-fused derivatives, with diastereoselectivity controlled by the cyclopropane unit .
Q. Factors influencing outcomes :
- Catalyst choice (e.g., Pd vs. Cu) impacts reaction efficiency and stereochemical control.
- Temperature and solvent polarity modulate reaction rates and selectivity.
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Pd-catalyzed cyclopropanation | Pd(0) | 85–90 | High | |
| Cu-mediated cyclization | CuBr/PhIO₂ | 70–80 | Moderate | |
| 1,3-Dipolar cycloaddition | None (thermal) | 60–75 | High |
Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?
Methodological Answer:
- Chiral chromatography : Resolves enantiomers using columns like Chiralpak® IA/IB, critical for assessing enantioselective synthesis products .
- NMR spectroscopy : ¹H/¹³C NMR and NOESY experiments identify axial/equatorial substituents and confirm bicyclic ring conformation .
- X-ray crystallography : Resolves absolute configuration, particularly for spirocyclic derivatives .
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities via isotopic patterns .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Pd(0)-catalyzed C–H functionalization : Trifluoroacetimidoyl chloride electrophiles and chiral ligands (e.g., Ph-Phosferrox) achieve >90% enantiomeric excess (ee) .
- Cp*Ir-catalyzed reductive amination : Converts enantiopure cis-cyclopropane dicarbonyls into bicyclic amines with retained stereochemistry .
- Chiral Cu complexes : Asymmetric 1,3-dipolar cycloadditions using Cu-(CH₃CN)₄BF₄/Ph-Phosferrox yield spirocyclic derivatives with high ee .
Q. Critical considerations :
- Ligand steric and electronic properties dictate stereochemical outcomes.
- Solvent polarity and temperature gradients optimize kinetic vs. thermodynamic control.
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., aryl groups at position 3) to isolate pharmacophores. For example, 3-aryl derivatives show enhanced opioid receptor antagonism compared to alkyl analogs .
- In vitro vs. in vivo comparisons : Assess metabolic stability (e.g., cytochrome P450 assays) to explain discrepancies between cellular and animal models .
- Molecular docking : Map binding interactions with targets like ketohexokinase or histone deacetylases to rationalize activity variations .
Table 2 : Biological Activity Comparison of Derivatives
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 6,6-Dimethyl-3-azabicyclo derivative | Ketohexokinase | 0.12 | |
| Spiro-fused analog | Histone deacetylase | 1.8 | |
| 3-Aryl-substituted derivative | Opioid receptor | 0.05 |
Q. What methodologies optimize the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes?
Methodological Answer:
- Multicomponent reactions : Combine ninhydrin, proline, and cyclopropenes in one pot to form bis-spiro derivatives via sequential azomethine ylide formation and cycloaddition .
- Stepwise functionalization : Introduce aryl groups via nucleophilic aromatic substitution (e.g., 2-chloropyrazine) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Computational modeling : Use DFT calculations to predict regioselectivity in cyclopropane ring-opening reactions, guiding experimental design .
Q. Key challenges :
- Steric hindrance at spiro junctions requires optimized reaction stoichiometry.
- Protecting group strategies (e.g., tosyl vs. Boc) influence reaction pathways .
Q. How do cyclopropane ring-opening reactions expand the utility of this compound in heterocycle synthesis?
Methodological Answer:
- Oxidative ring-opening : CuBr₂/PhIO₂ mediates conversion to polysubstituted pyridines, retaining nitrogen functionality for further derivatization .
- Reductive ring expansion : NaBH₃CN/AcOH selectively reduces double bonds in 3-azabicyclo[3.1.0]hex-2-enes, yielding saturated bicyclic amines .
- Acid-catalyzed rearrangements : Generate fused γ-lactams via gold carbene intermediates, leveraging strain relief in the bicyclic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
